10'-bromo-3'-(propylsulfanyl)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is characterized by its unique spiro structure, which includes a cyclopentane ring fused to a triazino-benzoxazepine core. The presence of a bromine atom and a propylsulfanyl group further adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
The synthesis of 10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazino-benzoxazepine core, followed by the introduction of the bromine atom and the propylsulfanyl group. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Analyse Chemischer Reaktionen
10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The propylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions, leading to the formation of new ring systems.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves its interaction with specific molecular targets and pathways. The bromine atom and propylsulfanyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can be compared with other triazino-benzoxazepine derivatives, such as:
10-bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a thienyl group instead of a cyclopentane ring.
10-Bromo-3-(propylsulfanyl)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Contains a pyridinyl group, which may alter its reactivity and biological activity.
The uniqueness of 10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] lies in its spiro structure and the specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H19BrN4OS |
---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
10-bromo-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane] |
InChI |
InChI=1S/C17H19BrN4OS/c1-2-9-24-16-19-15-14(21-22-16)12-10-11(18)5-6-13(12)20-17(23-15)7-3-4-8-17/h5-6,10,20H,2-4,7-9H2,1H3 |
InChI-Schlüssel |
KVJVZTLUGCKIRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCC4)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.